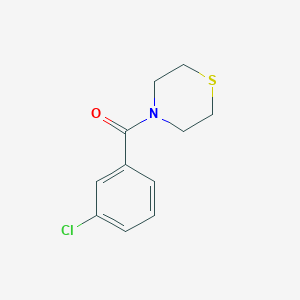
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone, also known as CTMM, is a chemical compound that has been studied for its potential use in pharmaceutical research. This compound has shown promise in various scientific applications, including its potential as an anti-cancer drug. In
Mecanismo De Acción
The mechanism of action of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has been found to bind to the ribosomal protein L3, which is involved in protein synthesis. This binding may inhibit the function of the ribosome, leading to the inhibition of protein synthesis and ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that (3-Chlorophenyl)-thiomorpholin-4-ylmethanone can induce apoptosis in cancer cells, while having little to no effect on normal cells. Additionally, (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has been found to inhibit the migration and invasion of cancer cells. (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Chlorophenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells in vitro. However, (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known. Additionally, the synthesis of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone can be complex and time-consuming, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone. One direction is to further investigate its potential as an anti-cancer drug, including testing its efficacy and safety in animal models and clinical trials. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone and to optimize its synthesis for use in lab experiments.
Métodos De Síntesis
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process involving the reaction of 3-chlorophenyl isothiocyanate with morpholine, followed by the addition of formaldehyde. The resulting compound can then be purified through recrystallization to obtain pure (3-Chlorophenyl)-thiomorpholin-4-ylmethanone.
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone has been studied for its potential use as an anti-cancer drug. In vitro studies have shown that (3-Chlorophenyl)-thiomorpholin-4-ylmethanone can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has shown promise as a potential treatment for inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(3-chlorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDVOSZOPDDWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)
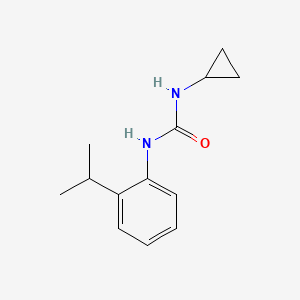
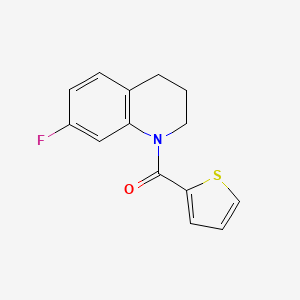

![N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)
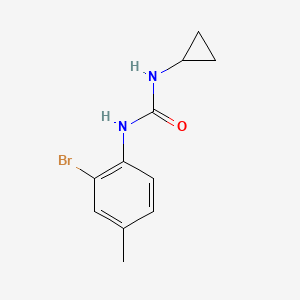
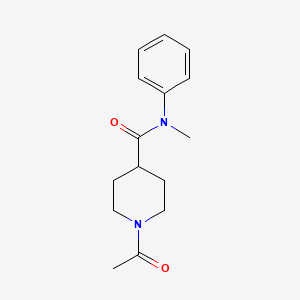

![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)